tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate
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Overview
Description
tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds characterized by a fused benzene and pyrazole ring This particular compound features a tert-butyl ester group, a bromine atom at the 4-position, and a hydroxy group at the 6-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Hydroxylation: The hydroxy group at the 6-position can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄).
Esterification: The tert-butyl ester group is typically introduced via esterification, using tert-butyl alcohol and a suitable acid catalyst such as sulfuric acid (H₂SO₄).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions, often facilitated by a base like potassium carbonate (K₂CO₃).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H₂O₂
Reduction: LiAlH₄, catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols), K₂CO₃
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of de-brominated indazole derivatives
Substitution: Formation of substituted indazole derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its indazole core is a common motif in many natural products and pharmaceuticals, which exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure allows for the exploration of new drug candidates targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-6-hydroxyindazole-1-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine and hydroxy groups can influence its binding affinity and selectivity towards these targets, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromoindazole-1-carboxylate
- tert-Butyl 6-hydroxyindazole-1-carboxylate
- tert-Butyl 4-chloro-6-hydroxyindazole-1-carboxylate
Uniqueness
Compared to similar compounds,
Properties
IUPAC Name |
tert-butyl 4-bromo-6-hydroxyindazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-10-5-7(16)4-9(13)8(10)6-14-15/h4-6,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLXOHYLCWBWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC(=C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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